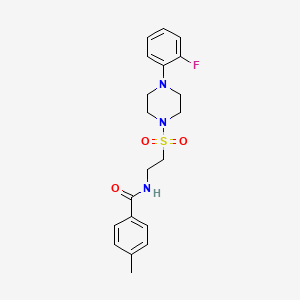

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c1-16-6-8-17(9-7-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEYVSKXEWPDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a ligand in receptor binding studies.

Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide , we compare it with structurally and functionally related compounds from the evidence:

Structural Analogs

Functional and Pharmacological Comparisons

Piperazine Sulfonamide Derivatives :

The piperazine-sulfonamide motif in the target compound is shared with N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide . Both compounds likely exhibit similar receptor-binding profiles due to the piperazine ring’s flexibility and sulfonamide’s hydrogen-bonding capacity. However, the acetamide linker in the analog may reduce metabolic stability compared to the sulfonylethyl group in the target compound.- Fluorinated Aromatic Systems: Fluorination at the 2-position of the phenyl group (target compound) vs. 4-position (ECHEMI compound ) alters electronic and steric properties.

Biological Applications :

While the target compound’s exact application is unspecified, analogs like diflufenican (a herbicide) and patent-derived chromen-pyrazolopyrimidines highlight the diversity of benzamide derivatives. The target’s piperazine-sulfonamide structure aligns more closely with CNS-targeting drugs (e.g., antipsychotics) than pesticidal agents .

Research Findings and Data Gaps

Key Insights :

- Fluorination and sulfonamide linkers critically influence bioavailability and target engagement.

- Piperazine derivatives remain a versatile scaffold for CNS and enzyme-targeted drug design.

Unresolved Questions :

- Specific receptor affinities and pharmacokinetic data (e.g., half-life, clearance) for the target compound are absent in the evidence.

- Comparative cytotoxicity or metabolic stability studies against analogs are needed.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Sulfonyl group : Often involved in interactions with biological targets.

- Benzamide moiety : Contributes to the compound's pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : CHFNOS

- Molecular Weight : 435.5 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

-

Receptor Interactions :

- The compound may act as an antagonist at certain G-protein-coupled receptors (GPCRs), which play critical roles in neurotransmission and other physiological processes.

-

Enzyme Inhibition :

- It has shown potential in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

-

Signaling Pathways Modulation :

- By modulating key signaling pathways related to cell proliferation and apoptosis, the compound may exhibit anti-cancer properties.

Biological Activity Assays

Various studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound showed IC values in the low micromolar range, indicating potent anti-proliferative effects.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in vivo. For instance, studies involving tumor-bearing mice indicated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer potential of various piperazine derivatives, including this compound). The results indicated that the compound significantly inhibited cell growth in MCF-7 cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution, using 2-fluorophenylpiperazine derivatives.

- Step 2 : Sulfonylation of the piperazine nitrogen with a sulfonyl chloride intermediate.

- Step 3 : Coupling the sulfonylated piperazine with 4-methylbenzamide via an ethyl linker using acetonitrile as a solvent and K₂CO₃ as a base under reflux (4–5 hours) .

- Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, followed by precipitation in distilled water and recrystallization. HPLC or NMR (>95% purity) is recommended for final characterization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.74 ppm, piperazine signals at δ 3.85–2.30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 480.55 for similar triazole derivatives) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though limited by crystal formation challenges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology : Systematically modify substituents on the benzamide (e.g., methyl vs. trifluoromethyl) or piperazine (e.g., 2-fluorophenyl vs. 3-cyanophenyl) and test in vitro activity.

- Example : Replacing the 2-fluorophenyl group with a 3-trifluoromethylphenyl moiety (as in ) increased lipophilicity and receptor affinity in dopamine D3 ligands .

- Data Analysis : Use IC₅₀ values from enzyme inhibition assays and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

- Controlled Assays : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines). For example, reports antimicrobial activity via thioether-mediated redox disruption, while highlights acetylcholinesterase (AChE) inhibition for Alzheimer’s research .

- Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target effects.

- Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility across independent labs .

Q. How can molecular docking guide target identification for this compound?

- Protocol :

- Retrieve target protein structures (e.g., AChE, Bcl-2) from the PDB database.

- Perform flexible docking using Schrödinger Suite or GROMACS to predict binding poses.

- Validate with mutagenesis studies (e.g., alanine scanning of key residues).

- Case Study : Piperazine derivatives in showed affinity for Bcl-2 proteins, suggesting apoptosis modulation potential .

Q. What pharmacokinetic challenges arise from this compound’s physicochemical properties, and how can they be mitigated?

- Challenges : Low aqueous solubility (common in benzamide derivatives) and metabolic instability of the sulfonyl group.

- Solutions :

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- Prodrug Design : Introduce hydrolyzable esters at the sulfonyl group to improve bioavailability .

Methodological Notes

- Contradiction Resolution : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays).

- Scale-Up Synthesis : Transition from batch to flow chemistry for reproducible large-scale production .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive or cytotoxic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.